molecular formula C9H7N3 B1524015 3-amino-1H-indole-2-carbonitrile CAS No. 1192690-93-9

3-amino-1H-indole-2-carbonitrile

Cat. No. B1524015
CAS RN: 1192690-93-9
M. Wt: 157.17 g/mol
InChI Key: GHLTXKHMFVGIDQ-UHFFFAOYSA-N
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Description

3-amino-1H-indole-2-carbonitrile is a compound that belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . It is a powder with a molecular weight of 157.17 .


Synthesis Analysis

A new methodology has been developed for the synthesis of 3-amino-1H-indole-2-carboxylates . 2-Aminobenzonitriles were protected as benzyl (2-cyanophenyl)carbamates and converted into corresponding glycinate esters using sodium hydride and bromoacetate esters .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a heterocyclic indole ring, which is a versatile and common nitrogen-based scaffold . The indole moiety consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

Indoles, including this compound, are frequently used in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds . MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 157.17 . It has a melting point of 186-191 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Compounds

3-Amino-1H-indole-2-carbonitrile serves as a precursor in the synthesis of various novel compounds. A study by Michaelidou & Koutentis (2010) describes its use in detosylation reactions, leading to the formation of new indole derivatives with potential biological activities (Michaelidou & Koutentis, 2010). Similarly, Ali & Saad (2018) utilized this compound in the creation of novel fused pyrimido[4",5":5',6'][1,2,4]triazino-[3',4':3,4][1,2,4]triazino[5,6-b]indoles with anticipated anticancer properties (Ali & Saad, 2018).

Catalytic Reactions and Biological Activities

Loidreau et al. (2012) explored its use in reactions with DMF-dialkylacetals, yielding indole precursors with potential biological significance (Loidreau et al., 2012). Harjani et al. (2014) developed a methodology for synthesizing 3-amino-1H-indole-2-carboxylates, demonstrating good functional group tolerance and indicating potential for diverse applications (Harjani et al., 2014).

Fluorescence Properties and Chemical Analysis

Zalte et al. (2020) found that derivatives of this compound exhibit fluorescence properties, which could have implications in chemical analysis and imaging techniques (Zalte et al., 2020).

Anticancer Activity

The compound has been used in the synthesis of structures potentially relevant in cancer research. For example, compounds synthesized from this compound have been tested for their anticancer activity against various cell lines, indicating its importance in medicinal chemistry (Ali & Saad, 2018).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 3-amino-1h-indole-2-carbonitrile, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological effects . The interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Future Directions

Indoles, including 3-amino-1H-indole-2-carbonitrile, have attracted increasing attention in recent years due to their biological activities and their role in the synthesis of various organic compounds . Future research may focus on the development of new synthetic methods and the exploration of their therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

3-Amino-1H-indole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are crucial for cell signaling pathways. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. Additionally, this compound has been shown to bind to certain receptors, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. It also affects metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as promoting cell proliferation and differentiation. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in these pathways, influencing the overall metabolic flux and metabolite levels. For instance, the compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its overall efficacy and toxicity, as it needs to reach specific target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization determines the compound’s interactions with other biomolecules and its overall impact on cellular processes. For example, the compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

properties

IUPAC Name

3-amino-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLTXKHMFVGIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1192690-93-9
Record name 3-amino-1H-indole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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